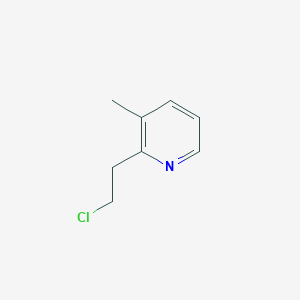
(5-(Methylamino)naphthalen-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Methylamino)naphthalen-1-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound is characterized by the presence of a naphthalene ring substituted with a methylamino group and a boronic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methylamino)naphthalen-1-yl)boronic acid typically involves the introduction of the boronic acid group onto a naphthalene derivative. One common method is the borylation of a naphthalene precursor using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: (5-(Methylamino)naphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or toluene), inert atmosphere, elevated temperature.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium perborate), solvent (e.g., water or methanol), ambient temperature.
Substitution: Nucleophiles (e.g., alkyl halides, acyl chlorides), solvent (e.g., dichloromethane), ambient or elevated temperature.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Substituted naphthalene derivatives.
科学的研究の応用
Chemistry: (5-(Methylamino)naphthalen-1-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: In biological research, this compound can be used as a fluorescent probe due to the presence of the naphthalene ring, which exhibits fluorescence properties. It can be employed in the study of biological processes and the detection of biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Boronic acids are known to inhibit proteases and other enzymes, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic devices. Its ability to form stable carbon-boron bonds makes it useful in the synthesis of materials with unique properties.
作用機序
The mechanism of action of (5-(Methylamino)naphthalen-1-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the inhibition of enzymes, where the compound binds to the active site of the enzyme, blocking its activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the complex.
類似化合物との比較
(5-(Dimethylamino)naphthalen-1-yl)boronic acid: Similar structure but with an additional methyl group on the amino group.
(5-(Amino)naphthalen-1-yl)boronic acid: Lacks the methyl group on the amino group.
(5-(Ethylamino)naphthalen-1-yl)boronic acid: Contains an ethyl group instead of a methyl group on the amino group.
Uniqueness: (5-(Methylamino)naphthalen-1-yl)boronic acid is unique due to the presence of the methylamino group, which can influence its reactivity and binding properties. The methyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins. Additionally, the naphthalene ring provides fluorescence properties, making it useful as a fluorescent probe in biological research.
特性
分子式 |
C11H12BNO2 |
|---|---|
分子量 |
201.03 g/mol |
IUPAC名 |
[5-(methylamino)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H12BNO2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12(14)15/h2-7,13-15H,1H3 |
InChIキー |
MPOZMSNZWZTQEF-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=CC=C(C2=CC=C1)NC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)




![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)







